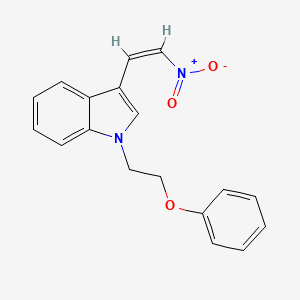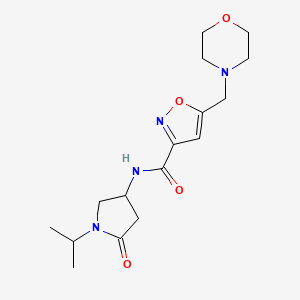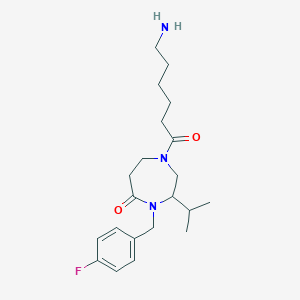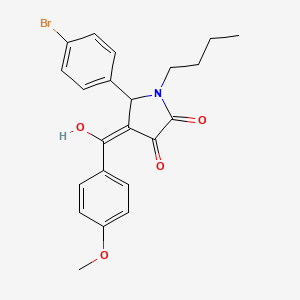
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole, also known as NVPEEI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NVPEEI is a derivative of indole, a heterocyclic organic compound that is widely found in nature. The unique chemical structure of NVPEEI makes it a promising candidate for use in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This inhibition may contribute to the cytotoxic effects of this compound on cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole for lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. This makes it an ideal candidate for use in medicinal chemistry and drug discovery research. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of this compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and experimental conditions.
Méthodes De Synthèse
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole can be synthesized using a variety of methods, including the condensation of 2-phenoxyethylamine with 3-acetylindole followed by nitration and reduction. Another method involves the reaction of 2-phenoxyethylamine with 3-nitroindole in the presence of a palladium catalyst. These methods have been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where this compound has been shown to have significant cytotoxic effects on cancer cells. Studies have also shown that this compound has potential as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-[(Z)-2-nitroethenyl]-1-(2-phenoxyethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)11-10-15-14-19(18-9-5-4-8-17(15)18)12-13-23-16-6-2-1-3-7-16/h1-11,14H,12-13H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARWRRQUPRCMS-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5308221.png)



![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308255.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5308266.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)
![[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)